A Technical Guide to the Chemical Structure and Properties of Cubebol
A Technical Guide to the Chemical Structure and Properties of Cubebol
Introduction: Cubebol is a naturally occurring sesquiterpenoid alcohol that was first identified in the essential oil of cubeb berries (Piper cubeba L.), from which it derives its name.[1] Historically known as cubeb camphor, this tricyclic sesquiterpene is a significant component of cubeb oil and is also found in other plants such as basil.[1][2] Beyond its use in traditional medicine and perfumery, cubebol has garnered commercial interest for its unique sensory properties, specifically its cooling and refreshing taste, leading to its patent as a cooling agent.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, isolation and synthesis protocols, and biological activities of cubebol, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
Cubebol is a carbotricyclic tertiary alcohol.[4] Its rigid tricyclo[4.4.0.01,5]decane skeleton is substituted with two methyl groups and an isopropyl group. The full stereochemistry of (-)-cubebol was confirmed through its first total synthesis in 1969.[1]
Table 1: Chemical Identifiers for Cubebol
| Identifier | Value |
| IUPAC Name | (1R,4S,5R,6R,7S,10R)-4,10-dimethyl-7-propan-2-yltricyclo[4.4.0.01,5]decan-4-ol[4] |
| CAS Number | 23445-02-5[1][2][4][5] |
| Molecular Formula | C₁₅H₂₆O[1][3][4][5] |
| Molecular Weight | 222.37 g/mol [1][3][4] |
| InChI Key | KONGRWVLXLWGDV-BYGOPZEFSA-N[1][3][4] |
| Canonical SMILES | C[C@@H]1CC--INVALID-LINK--(C)O">C@HC(C)C[4] |
Physicochemical and Spectroscopic Properties
Cubebol is a white crystalline solid with a characteristic warm, spicy, and mint-like aroma.[1][4] Its physicochemical properties are critical for its application in various industries, including flavor and fragrance.
Table 2: Physicochemical Properties of Cubebol
| Property | Value | Source |
| Appearance | White solid crystals | [1][4] |
| Aroma | Warm spicy, naturally cooling, mint-like | [1][4] |
| Melting Point | 61 to 62 °C | [2] |
| Boiling Point | 279 to 280 °C (at 760 mm Hg) | [6] |
| Solubility | Slightly soluble in water; Soluble in ethanol | [1][4] |
| logP (o/w) | 4.592 (estimated) | [6] |
| Vapor Pressure | 0.000480 mmHg @ 25.00 °C (estimated) | [6] |
| Flash Point | 116.67 °C (TCC) | [6] |
The structural elucidation of cubebol relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, provides foundational information about the carbon-hydrogen framework.[1] Mass Spectrometry (MS), often coupled with Gas Chromatography (GC), is used to determine the molecular weight and fragmentation patterns, which aid in identification.[7]
Experimental Protocols
Protocol 1: Isolation of Cubebol from Piper cubeba
Cubebol is a major constituent of the oleoresin extracted from the fruits of P. cubeba. The yield can vary significantly based on the extraction solvent used. For instance, petroleum benzene extraction has been reported to yield an oleoresin containing up to 42.89% cubebol.[1]
Methodology:
-
Maceration: Dried and powdered fruits of P. cubeba are macerated in a suitable organic solvent (e.g., petroleum benzene, ethanol, or diethyl ether) at room temperature for 24-48 hours.
-
Filtration and Concentration: The resulting mixture is filtered to remove solid plant material. The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude oleoresin.
-
Purification: The crude extract is subjected to column chromatography on silica gel.
-
Elution: A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the constituents.
-
Fraction Collection: Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
-
Crystallization: Fractions containing pure cubebol are combined, the solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent (e.g., methanol) to yield pure crystalline cubebol.
Protocol 2: Stereocontrolled Total Synthesis of (-)-Cubebol
Several total syntheses of (-)-cubebol have been reported. A notable strategy involves the intramolecular cyclopropanation of α-lithiated epoxides, starting from (-)-menthone.[8][9]
Key Synthetic Steps:
-
Formylation of (-)-Menthone: (-)-Menthone is formylated using LDA and a suitable formylating agent like 2,2,2-trifluoroethyl formate to produce hydroxymethylenementhone, crucially avoiding epimerization at the isopropyl group.[8]
-
Multi-step Conversion to Epoxide: The hydroxymethylenementhone is converted through a series of reactions into an unsaturated terminal epoxide intermediate.[8][9]
-
Intramolecular Cyclopropanation: The key step involves treating the epoxide intermediate with a strong, non-nucleophilic base such as Lithium 2,2,6,6-tetramethylpiperidide (LiTMP). This induces an intramolecular cyclopropanation that efficiently constructs the tricyclic core of cubebol.[8][9]
-
Final Conversion: The resulting tricyclic alcohol intermediate is then converted to (-)-cubebol through final synthetic modifications.[8]
Biological Activity
Cubebol exhibits a range of biological properties, making it a molecule of interest for therapeutic and cosmetic applications. Its mechanism of action is thought to involve interactions with cellular pathways that mitigate inflammation and oxidative stress.[3]
-
Anti-inflammatory and Antioxidant: Cubebol has demonstrated anti-inflammatory and antioxidant activities. It is proposed to modulate inflammatory responses and reduce oxidative stress, which can protect against tissue damage.[3]
-
Antimicrobial: The compound also shows antimicrobial properties, contributing to its use in traditional remedies for infections.[3]
-
Cooling Agent: One of the most commercially significant properties of cubebol is its ability to act as a cooling agent. It imparts a cooling and refreshing sensation, similar to menthol but with a different sensory profile, making it valuable in products like chewing gum, beverages, and toothpaste.[2]
Conclusion
Cubebol is a structurally complex sesquiterpenoid with a well-defined stereochemistry. Its unique chemical architecture gives rise to interesting physicochemical properties and a notable range of biological activities. The established protocols for its isolation from natural sources and its total synthesis provide a solid foundation for further research. For professionals in drug development and materials science, cubebol's anti-inflammatory, antioxidant, and unique sensory properties make it a compelling natural product for further investigation and application.
References
- 1. Cubebol | 23445-02-5 | Benchchem [benchchem.com]
- 2. Cubebol - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Cubebol | C15H26O | CID 11276107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. cubebol, 23445-02-5 [thegoodscentscompany.com]
- 7. The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereocontrolled syntheses of (-)-cubebol and (-)-10-epicubebol involving intramolecular cyclopropanation of alpha-lithiated epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
